
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable amine with a cyclopropylmethyl ketone derivative, followed by cyclization with a formylating agent, can yield the desired pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the cyclopropylmethyl group.
3-(Cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group.
Uniqueness
The presence of both the amino and cyclopropylmethyl groups in 5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biological Activity
5-Amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. The following sections will delve into its biological activity, synthesis methods, and research findings.
Property | Value |
---|---|
Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 5-amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4-dione |
InChI | InChI=1S/C9H13N3O2/c1-11-5-7(10)8(13)12(9(11)14)4-6-2-3-6/h5-6H,2-4,10H2,1H3 |
Canonical SMILES | CN1C=C(C(=O)N(C1=O)CC2CC2)N |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Involves the reaction of an appropriate amine with a cyclopropylmethyl ketone derivative followed by cyclization with a formylating agent.
- Optimization for Industrial Production : Industrial methods may utilize catalysts and specific reaction conditions to enhance yield and purity.
Antimicrobial and Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. For instance:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Antiviral Activity : Preliminary data suggest potential efficacy against viral infections, although specific mechanisms remain to be elucidated.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. This can modulate their activity, influencing various biological pathways. The precise pathways depend on the derivatives used in different studies.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Antiviral Research : Another research effort investigated the potential of this compound in inhibiting viral replication in vitro. Results indicated a dose-dependent reduction in viral load for certain strains of influenza.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from similar compounds:
Compound | Key Differences |
---|---|
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Lacks cyclopropylmethyl group |
3-(Cyclopropylmethyl)-1-methylpyrimidine-2,4(1H,3H)-dione | Lacks amino group |
The presence of both the amino and cyclopropylmethyl groups contributes to its distinct reactivity and biological profile.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-3-(cyclopropylmethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-11-5-7(10)8(13)12(9(11)14)4-6-2-3-6/h5-6H,2-4,10H2,1H3 |
InChI Key |
WLVURUXUXWFSLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)CC2CC2)N |
Origin of Product |
United States |
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